4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433559
InChI: InChI=1S/C8H7BrFNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C8H7BrFNO2
Molecular Weight: 248.05 g/mol

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene

CAS No.:

Cat. No.: VC17433559

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene -

Specification

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
IUPAC Name 4-(2-bromoethyl)-1-fluoro-2-nitrobenzene
Standard InChI InChI=1S/C8H7BrFNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2
Standard InChI Key BJZLULVOVPYKLO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCBr)[N+](=O)[O-])F

Introduction

Structural Characterization and Molecular Properties

Molecular Formula and Stereoelectronic Features

4-Bromo-1-fluoro-2-nitrobenzene (C₆H₃BrFNO₂) is characterized by a benzene ring substituted at the 1-, 2-, and 4-positions with fluorine, nitro, and bromine groups, respectively . The SMILES notation (C1=CC(=C(C=C1Br)N+[O-])F) and InChIKey (UQEANKGXXSENNF-UHFFFAOYSA-N) confirm the para-bromo and ortho-fluoro-nitro arrangement . Density functional theory (DFT) calculations predict a planar aromatic system with intramolecular charge transfer interactions between the electron-withdrawing nitro group and the halogen substituents, influencing its reactivity in cross-coupling reactions .

Physicochemical Parameters

Key physical properties include a melting point of 18–19°C and a boiling point of 240–241°C at atmospheric pressure . The density (1.786 g/mL at 25°C) and refractive index align with trends observed in polyhalogenated nitrobenzenes, while its limited water solubility (<0.1 g/L) necessitates polar aprotic solvents like dimethylformamide (DMF) or acetone for synthetic applications .

Synthetic Applications and Reaction Pathways

Role in Cross-Coupling Reactions

The bromine substituent at the 4-position enables participation in palladium-catalyzed couplings, such as the Sonogashira reaction, where it reacts with terminal alkynes to form biaryl acetylene derivatives . In one documented case, treatment with 2-fluoronitrobenzene under Sonogashira conditions yielded a bromo displacement product with >80% selectivity, highlighting the bromide's superior leaving group ability compared to fluoride .

Heterocycle Synthesis

Ni-catalyzed reductive aminocarbonylation of 2-haloaryl-tethered nitroarenes utilizing 4-bromo-1-fluoro-2-nitrobenzene has been employed to construct dibenzazepine scaffolds . The nitro group facilitates reductive cyclization, while the bromine serves as a site for intramolecular carbonylation, achieving yields of 72–90% in optimized systems .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) displays aromatic protons at δ 7.98 (dd, J = 8.2 Hz), 7.42–7.37 (m), and 6.95 ppm (dd, J = 8.3 Hz), consistent with deshielding by electron-withdrawing groups . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 219.94040 (Δ < 1 ppm) .

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